molecular formula C16H11ClO2 B1299559 (E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one CAS No. 62174-08-7

(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one

Cat. No. B1299559
CAS RN: 62174-08-7
M. Wt: 270.71 g/mol
InChI Key: DCQYQJQFGBXYDD-FMIVXFBMSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and state under standard conditions.



Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the compound’s overall geometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity with other substances.


Scientific Research Applications

Nonlinear Optical Studies

  • Scientific Field: Applied Physics
  • Summary of Application: The compound N’- [(E)- (4Chlorophenyl) (phenyl)methylene]-4-methylbenzenesulfonohydrazide (4CBPTH), which is synthesized by a simple Schiff base condensation reaction, has been studied for its potential in optical applications .
  • Methods of Application: The compound was grown as a single crystal by slow evaporation solution growth method . Nonlinear optical properties were studied by Z-scan technique using two different laser source diode laser (785 nm, 50 mW) and Nd:YAG laser (532 nm, 10 Hz, 9 ns) .
  • Results or Outcomes: The compound exhibited saturable absorption under CW IR laser excitation and reverse saturable absorption under nano pulsed laser excitation . It also exhibited two-photon absorption induced optical limiting behaviour with an onset optical limiting threshold of 8.5×10^12 W/m^2, which makes them suitable for laser safety devices against green nano pulsed laser excitation .

Structural Analysis and Reactivity Insights

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: A compound with a similar structure, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, has been studied for its structure–reactivity relationship .
  • Methods of Application: The study used single-crystal X-ray diffraction (SCXRD) analysis, supplemented by a Hirshfeld surfaces analysis . The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .
  • Results or Outcomes: The study provided a deeper understanding of the compound’s chemical reactivity properties . The aromatic character and π–π stacking ability were also evaluated with the help of LOLIPOP and ring aromaticity measures .

Biological Potential of Indole Derivatives

  • Scientific Field: Biochemistry
  • Summary of Application: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
  • Methods of Application: The study of indole derivatives involves the synthesis of various compounds containing the indole nucleus, followed by testing their biological activity .
  • Results or Outcomes: Indole derivatives possess various biological activities . They have been found to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include looking at safety precautions that need to be taken when handling the compound.


Future Directions

This could involve suggesting further studies that could be done to learn more about the compound. For example, if the compound has medicinal properties, future research could look at optimizing its synthesis, improving its efficacy, or reducing its side effects.


properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQYQJQFGBXYDD-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159158
Record name (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,3-Dihydro-3-((4-chlorophenyl)methylene)-4H-1-benzopyran-4-one

CAS RN

62174-08-7
Record name (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62174-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3-((4-chlorophenyl)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062174087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E)-3-[(4-Chlorophenyl)methylene]-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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